

Spectroscopic Characterization of N-(3-Aminopropyl)-N-methylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(3-Aminopropyl)-*N*-methylaniline

CAS No.: 53485-07-7

Cat. No.: B1268412

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Introduction

N-(3-Aminopropyl)-N-methylaniline, a substituted aniline derivative, is a molecule of significant interest in synthetic chemistry, serving as a versatile building block and intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, incorporating a primary aliphatic amine, a tertiary aromatic amine, and a flexible propyl linker, imparts a range of chemical functionalities. An unambiguous confirmation of its molecular structure is paramount for researchers and drug development professionals to ensure the integrity of their synthetic pathways and the purity of their final products.

This technical guide provides a comprehensive analysis of the key spectroscopic data for **N-(3-Aminopropyl)-N-methylaniline** (CAS No. 53485-07-7), focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an irrefutable structural elucidation. This document is designed to not only present the

reference data but also to explain the causality behind the experimental choices and the logic of the spectral interpretation, reflecting field-proven insights for researchers.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into the spectroscopic data. The interplay between the aromatic and aliphatic regions of the molecule gives rise to a distinct and predictable spectroscopic fingerprint.

Figure 1: Molecular structure of **N-(3-Aminopropyl)-N-methylaniline** with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: ^1H and ^{13}C NMR

Rationale for Experimental Choices:

- Solvent: Deuterated chloroform (CDCl_3) is a standard choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable residual solvent peak.
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a single, sharp signal that does not overlap with most analyte signals.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 10-20 mg of **N-(3-Aminopropyl)-N-methylaniline** into a clean, dry vial.

- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) TMS.
- Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ^{13}C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

^1H NMR Spectral Data

The ^1H NMR spectrum provides a quantitative map of the different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (See Fig. 1)
7.28 - 7.21	m	2H	Ar-H (meta to N)
6.79 - 6.68	m	3H	Ar-H (ortho & para to N)
3.32	t, J = 7.0 Hz	2H	-CH ₂ -N(Ar) (C7-H)
2.91	s	3H	N-CH ₃ (C10-H)
2.75	t, J = 6.8 Hz	2H	-CH ₂ -NH ₂ (C9-H)
1.83	p, J = 6.9 Hz	2H	-CH ₂ -CH ₂ -CH ₂ - (C8-H)
1.35	br s	2H	-NH ₂ (N2-H)

Data is representative and may vary slightly based on solvent and concentration.

Data Interpretation (^1H NMR):

- Aromatic Region (7.28 - 6.68 ppm): The signals in this region are characteristic of protons on a substituted benzene ring. The downfield multiplet corresponds to the meta-protons, which

are less shielded by the electron-donating amino group. The upfield multiplet represents the more shielded ortho and para protons.

- Aliphatic Chain (3.32 - 1.83 ppm): The three distinct signals for the propyl chain confirm its presence. The triplet at 3.32 ppm is assigned to the methylene group adjacent to the tertiary nitrogen (C7-H), being deshielded by the nitrogen and the aromatic ring. The triplet at 2.75 ppm corresponds to the methylene group next to the primary amine (C9-H). The quintet (or pentet) at 1.83 ppm is due to the central methylene group (C8-H), which is split by the two adjacent methylene groups.
- N-Methyl and N-H Protons (2.91 and 1.35 ppm): The sharp singlet at 2.91 ppm is a classic signature of an N-methyl group on an aniline derivative. The broad singlet at 1.35 ppm is characteristic of the primary amine protons (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.

Chemical Shift (δ) ppm	Assignment (See Fig. 1)
149.1	Ar-C (ipso to N) (C6)
129.2	Ar-CH (meta to N)
116.2	Ar-CH (para to N)
112.5	Ar-CH (ortho to N)
52.8	-CH ₂ -N(Ar) (C7)
41.9	-CH ₂ -NH ₂ (C9)
38.8	N-CH ₃ (C10)
29.5	-CH ₂ -CH ₂ -CH ₂ - (C8)

Data is representative and sourced from spectral databases.

Data Interpretation (^{13}C NMR):

- Aromatic Carbons (149.1 - 112.5 ppm): Four distinct signals are observed for the aromatic carbons, consistent with a monosubstituted aniline ring where the ortho and meta carbons are equivalent due to free rotation. The ipso-carbon (C6) is the most deshielded due to its direct attachment to the nitrogen.
- Aliphatic Carbons (52.8 - 29.5 ppm): The signals for the three propyl carbons and the N-methyl carbon are found in the aliphatic region. The chemical shifts are consistent with their proximity to the electronegative nitrogen atoms. The carbon adjacent to the aromatic nitrogen (C7) is the most downfield of the aliphatic chain carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: FT-IR

Rationale for Experimental Choices:

- Neat Liquid Film: As **N-(3-Aminopropyl)-N-methylaniline** is a liquid at room temperature, the simplest and most common method is to analyze a thin film between two salt plates. This avoids the use of solvents which have their own IR absorptions.
- Salt Plates: Potassium bromide (KBr) or sodium chloride (NaCl) plates are used as they are transparent to mid-infrared radiation.

Step-by-Step Methodology:

- Plate Preparation: Ensure the KBr or NaCl salt plates are clean and dry.
- Sample Application: Place one to two drops of neat **N-(3-Aminopropyl)-N-methylaniline** onto the surface of one salt plate.
- Film Formation: Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.

- **Data Acquisition:** Place the assembled plates in the spectrometer's sample holder and acquire the spectrum, typically over the range of 4000-400 cm^{-1} . A background spectrum of the empty spectrometer should be run first.

IR Spectral Data

Frequency (cm^{-1})	Intensity	Assignment
3360, 3280	Medium, Sharp	N-H stretch (primary amine, symmetric & asymmetric)
3050	Medium	Aromatic C-H stretch
2930, 2860	Strong	Aliphatic C-H stretch
1600, 1505	Strong	C=C stretch (aromatic ring)
1590	Medium	N-H bend (primary amine)
1345	Strong	Aromatic C-N stretch (tertiary amine)
1180	Medium	Aliphatic C-N stretch
745, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Data Interpretation (IR):

- **N-H Vibrations:** The two distinct, sharp peaks in the 3360-3280 cm^{-1} region are the hallmark of a primary amine ($-\text{NH}_2$), corresponding to the asymmetric and symmetric N-H stretching modes. The presence of a medium intensity bending vibration around 1590 cm^{-1} further confirms the primary amine group.
- **C-H Vibrations:** The absorptions above 3000 cm^{-1} (at 3050 cm^{-1}) are characteristic of C-H stretching in the aromatic ring, while the strong absorptions below 3000 cm^{-1} (2930, 2860 cm^{-1}) are due to the C-H stretching of the aliphatic propyl and methyl groups.
- **Aromatic Ring:** The strong absorptions at 1600 and 1505 cm^{-1} are due to the carbon-carbon stretching vibrations within the benzene ring. The strong bands at 745 and 690 cm^{-1} are indicative of a monosubstituted aromatic ring.

- C-N Vibrations: The strong band at 1345 cm^{-1} is assigned to the C-N stretching of the tertiary aromatic amine, while the band around 1180 cm^{-1} is characteristic of the aliphatic C-N bond.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: GC-MS (Electron Ionization)

Rationale for Experimental Choices:

- GC-MS: Gas chromatography is an excellent technique for separating and introducing a pure, volatile sample like **N-(3-Aminopropyl)-N-methylaniline** into the mass spectrometer.
- Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces a wealth of characteristic and reproducible fragments, creating a "fingerprint" mass spectrum for the compound.

Step-by-Step Methodology:

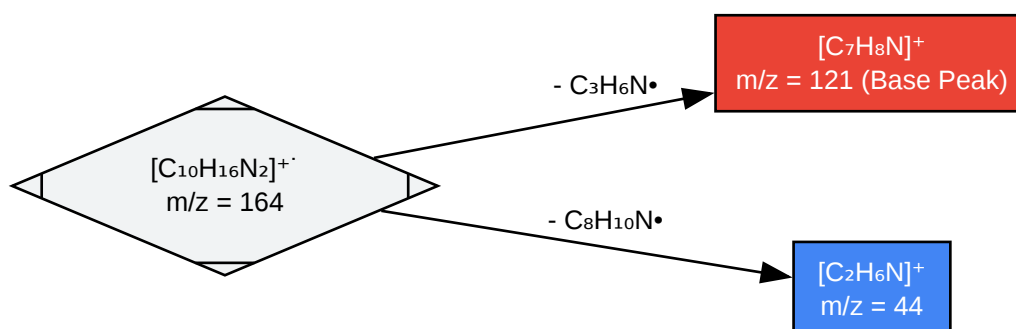
- Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system. A typical GC column for this analysis would be a non-polar capillary column (e.g., DB-5ms).
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with 70 eV electrons.
- Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Mass Spectral Data

m/z	Relative Intensity (%)	Assignment
164	25	[M] ⁺ (Molecular Ion)
121	100	[M - C ₃ H ₆ N] ⁺
106	80	[C ₆ H ₅ N(CH ₃)] ⁺
77	30	[C ₆ H ₅] ⁺
44	60	[CH ₂ =NHCH ₃] ⁺ or [CH ₂ CH ₂ NH ₂] ⁺

Data Interpretation (MS):

- **Molecular Ion:** The peak at m/z 164 corresponds to the molecular weight of **N-(3-Aminopropyl)-N-methylaniline** (C₁₀H₁₆N₂), confirming its elemental composition. The presence of two nitrogen atoms is consistent with the even molecular weight, as per the Nitrogen Rule.
- **Major Fragmentations:** The fragmentation pattern is highly informative and consistent with the proposed structure. The base peak at m/z 121 is formed by a characteristic alpha-cleavage adjacent to the aromatic nitrogen, resulting in the loss of a propyl amine radical. This is a very stable fragment. The significant peak at m/z 106 represents the N-methylaniline cation. Another important fragmentation pathway is cleavage beta to the aromatic ring, which can lead to the formation of the ion at m/z 44.



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Figure 2: Key fragmentation pathways of **N-(3-Aminopropyl)-N-methylaniline** in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a cohesive and unequivocal structural confirmation of **N-(3-Aminopropyl)-N-methylaniline**. The ^1H and ^{13}C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of primary amine, aromatic, and aliphatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as an authoritative reference for researchers, enabling confident identification and quality assessment of this important chemical intermediate.

References

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